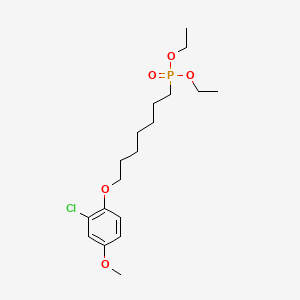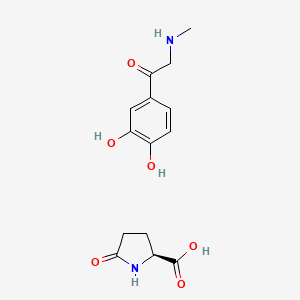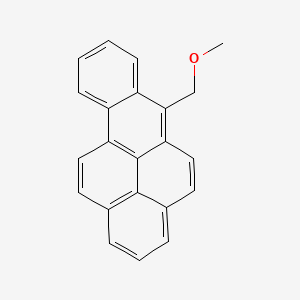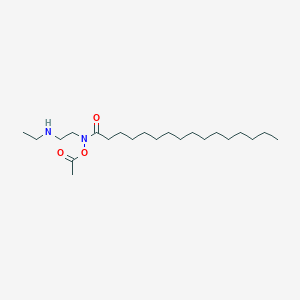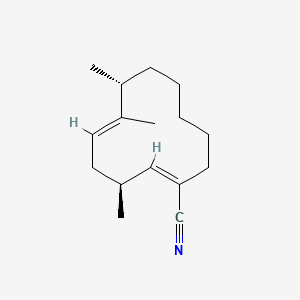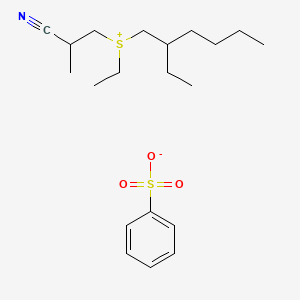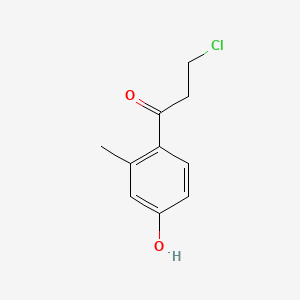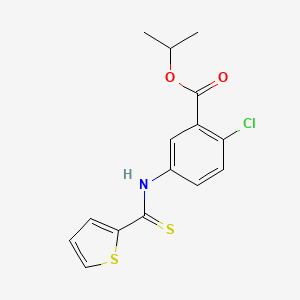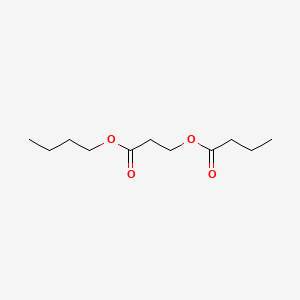![molecular formula C18H22N4S B12684642 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea CAS No. 50904-50-2](/img/structure/B12684642.png)
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea is a complex organic compound with the molecular formula C18H22N4S This compound is known for its unique structural features, which include a thiourea group and a dimethylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea typically involves the reaction of dimethylamine with phenyl isothiocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
C6H5NCS+(CH3)2NH→C6H5N=C(N(CH3)2)SC6H5
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and reactant concentrations can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly in the design of antitubercular and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. For example, its interaction with enzymes can inhibit their activity, leading to antimicrobial or antitumor effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Dimethylamino)methyl]-3,3-dimethyl-1-phenylthiourea
- 1-[(Phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea
- 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylurea
Uniqueness
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea is unique due to the presence of both dimethylamino and phenylimino groups attached to the thiourea moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to form stable complexes with metal ions and its potential antimicrobial and antitumor activities make it a valuable compound in scientific research.
Properties
CAS No. |
50904-50-2 |
|---|---|
Molecular Formula |
C18H22N4S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(N,N-dimethyl-N'-phenylcarbamimidoyl)-3,3-dimethyl-1-phenylthiourea |
InChI |
InChI=1S/C18H22N4S/c1-20(2)17(19-15-11-7-5-8-12-15)22(18(23)21(3)4)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
ZNEADDSVMDPULD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)
